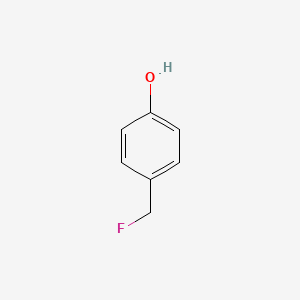

4-(Fluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FO |

|---|---|

Molecular Weight |

126.13 g/mol |

IUPAC Name |

4-(fluoromethyl)phenol |

InChI |

InChI=1S/C7H7FO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 |

InChI Key |

HTYDXVJLNUOSGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CF)O |

Origin of Product |

United States |

Foundational & Exploratory

p-Hydroxybenzyl fluoride chemical structure and stability

(Part 2 of 2)

Beyond its intrinsic properties, p-hydroxybenzyl fluoride is a versatile synthetic intermediate. Its reactivity is dominated by the interplay between the phenolic hydroxyl group and the benzylic fluoride.

4.1. Role as a Bioisostere

In medicinal chemistry, the replacement of a hydrogen atom with a fluorine atom is a common bioisosteric substitution strategy. Specifically, replacing a metabolically labile benzylic C-H bond with a C-F bond can significantly enhance a drug candidate's metabolic stability.[1][2][3] The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, which would otherwise hydroxylate the benzylic position, leading to rapid clearance.[1]

Diagram 4: Bioisosteric Replacement to Block Metabolism

Sources

Comparative Technical Profile: 4-(Fluoromethyl)phenol vs. 4-(Trifluoromethyl)phenol

[1]

Executive Summary: The Stability-Reactivity Paradox

In medicinal chemistry and organofluorine synthesis, 4-(Fluoromethyl)phenol (4-FMP ) and 4-(Trifluoromethyl)phenol (4-TFMP ) represent a classic dichotomy between reactive probes and stable scaffolds .

While they appear structurally homologous—differing only by two fluorine atoms—their behaviors in biological systems and synthetic pathways are diametrically opposed.

-

4-TFMP is the "shield": A metabolically robust bioisostere used to block oxidation sites, increase lipophilicity, and acidify the phenolic proton.

-

4-FMP is the "warhead": A chemically labile motif that frequently acts as a latent quinone methide (QM) precursor, often serving as a mechanism-based inhibitor (suicide substrate) rather than a stable drug metabolite.

This guide dissects the physicochemical divergence, synthetic handling, and metabolic fates of these two critical fluorinated phenols.

Physicochemical Divergence

The substitution of hydrogen for fluorine alters the electronic landscape of the phenol ring. The primary differentiator is the Hammett substituent constant (

Table 1: Comparative Physicochemical Data

| Property | Phenol (Reference) | 4-(Fluoromethyl)phenol (4-FMP ) | 4-(Trifluoromethyl)phenol (4-TFMP ) |

| Structure | Ph-OH | 4-(FH | 4-(F |

| Electronic Effect | Neutral | Weakly Electron Withdrawing (Inductive) | Strongly Electron Withdrawing (Inductive + Resonance) |

| Hammett | 0.00 | ~0.11 (Est.) | 0.54 |

| Acidity (pKa) | 10.0 | ~9.4 - 9.6 (Predicted) | 8.68 |

| Lipophilicity ( | 0.00 | Moderate | High (Hydrophobic anchor) |

| C-F Bond Energy | N/A | ~105-110 kcal/mol (Labile via elimination) | ~116 kcal/mol (Stable) |

| Primary Utility | Starting Material | Covalent Inhibitor / Probe | Metabolic Blocker / Bioisostere |

The "Fluorine Effect" on Acidity

-

4-TFMP: The trifluoromethyl group is a powerful electron-withdrawing group (EWG). It stabilizes the phenoxide anion through strong inductive effects (

), dropping the pKa by nearly 1.4 units compared to phenol. This makes 4-TFMP a better hydrogen bond donor but a poorer acceptor. -

4-FMP: The monofluoromethyl group (

) is less electron-withdrawing. The single fluorine atom exerts an inductive pull, but it lacks the cumulative power of the

Metabolic Fate & Toxicology: The Quinone Methide Pathway

The most critical distinction for drug developers is the metabolic stability of the benzylic carbon.

4-TFMP: The Metabolic Blockade

The C-F bonds in the

4-FMP: The Latent Electrophile

4-FMP is prone to defluorination . Under physiological conditions or enzymatic catalysis, the benzylic fluoride can be eliminated (as HF), generating a para-Quinone Methide (p-QM) . This intermediate is a highly reactive Michael acceptor that rapidly alkylates nucleophilic residues (Cysteine thiols, Lysine amines) on proteins or DNA.

Visualization: The Quinone Methide Danger Pathway

Figure 1: Divergent metabolic fates. 4-TFMP resists modification, while 4-FMP eliminates HF to form a reactive alkylating agent.

Synthetic Methodologies

Synthesizing these compounds requires distinct safety protocols due to the reactivity of the fluorinating agents and the stability of the products.

Protocol A: Synthesis of 4-(Fluoromethyl)phenol (via DAST)

Note: This synthesis is hazardous. The product is prone to polymerization or decomposition upon storage.

Reagents: 4-Hydroxybenzyl alcohol, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM).

-

Protection (Recommended): Protect the phenol as a silyl ether (e.g., TBDMS) to prevent competitive fluorination or polymerization.

-

Substrate: 4-(tert-butyldimethylsilyloxy)benzyl alcohol.

-

-

Fluorination:

-

Cool a solution of the substrate (1.0 eq) in anhydrous DCM to -78°C under Argon.

-

Add DAST (1.1 eq) dropwise. Caution: DAST reacts violently with water.

-

Stir for 1 hour, allowing temperature to rise to 0°C.

-

-

Quench & Workup:

-

Quench carefully with saturated aqueous NaHCO

. -

Extract with DCM, dry over MgSO

, and concentrate in vacuo at low temperature (<30°C).

-

-

Deprotection:

-

Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.

-

Crucial Step: Purify immediately via flash chromatography (neutral silica). Do not store for extended periods.

-

Protocol B: Synthesis of 4-(Trifluoromethyl)phenol

Note: This compound is commercially available but can be synthesized from 4-trifluoromethylaniline.

Reagents: 4-Trifluoromethylaniline, NaNO

-

Diazotization:

-

Dissolve 4-trifluoromethylaniline in 30% H

SO -

Add aqueous NaNO

dropwise, maintaining temperature <5°C to form the diazonium salt.

-

-

Hydrolysis:

-

Transfer the cold diazonium solution slowly into a boiling solution of 10% H

SO -

Observation: Evolution of N

gas indicates hydrolysis.

-

-

Isolation:

-

Cool the mixture. The phenol often crystallizes or oils out.

-

Extract with ethyl acetate. The product is highly stable and can be purified by standard recrystallization (from hexanes/EtOAc) or distillation.

-

Decision Framework for Drug Design

When should you choose one over the other? Use this logic flow.

Figure 2: Strategic selection guide for medicinal chemistry campaigns.

References

-

Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.[2] Chemico-Biological Interactions. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Wang, J., et al. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry.[3] Link

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2][4] The Journal of Organic Chemistry. Link

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[5] Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

The Monofluoromethyl Group in Phenolic Systems: Electronic Profiling & Synthetic Strategy

Executive Summary

The monofluoromethyl group (

Part 1: The Physicochemical Profile

Electronic Tug-of-War: Induction vs. Hyperconjugation

Unlike the fluorine atom directly attached to the ring (which donates electrons via resonance but withdraws via induction), the

-

Inductive Effect (

): The electronegative fluorine atom polarizes the C-F bond, creating a dipole that pulls electron density from the aromatic ring through the methylene spacer. This effect is significant but dampened compared to -

Negative Hyperconjugation: There is an interaction between the occupied

-orbitals of the benzene ring and the low-lying

Hammett Substituent Constants & Acidity ( )

The electronic impact is best quantified by comparing Hammett constants (

Table 1: Comparative Electronic & Physicochemical Metrics

| Substituent ( | Phenol | Electronic Character | ||

| Neutral | ||||

| Electron Donating (Weak) | ||||

| Electron Withdrawing (Weak) | ||||

| Electron Withdrawing (Moderate) | ||||

| Dual (Withdrawing/Donating) | ||||

| Electron Withdrawing (Strong) |

*Note: Values for

The Ortho-Effect & Intramolecular Hydrogen Bonding

When the

-

H-Bond Acceptance: The fluorine atom is a weak hydrogen bond acceptor. A weak intramolecular hydrogen bond (

) can form, stabilizing a planar conformation. -

Acidity Anomaly: Unlike ortho-nitrophenol (where strong H-bonding locks the proton, reducing acidity), the weak

interaction does not significantly impede deprotonation. The inductive withdrawal usually dominates, making ortho-fluoromethylphenol more acidic than para-fluoromethylphenol.

Part 2: Visualization of Electronic Effects

The following diagram illustrates the mechanistic hierarchy governing the electronic influence of the monofluoromethyl group on the phenolic ring.

Caption: Figure 1. Mechanistic pathways of electronic modulation by the monofluoromethyl group. The group acts as an electron sink via induction and hyperconjugation, stabilizing the phenoxide anion.

Part 3: Synthetic Methodologies

Direct fluorination of phenols is difficult due to the high reactivity of the phenolic ring toward electrophiles. The most robust route to (fluoromethyl)phenols involves the deoxofluorination of protected hydroxybenzyl alcohols.

Protocol: Synthesis of 4-(Fluoromethyl)phenol

Objective: Convert 4-hydroxybenzyl alcohol to 4-(fluoromethyl)phenol without polymerizing the sensitive quinone methide intermediate.

Reagents:

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E

-

Protecting Group: Acetyl (Ac) or TBDMS

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Phenol Protection (Critical):

-

Rationale: The phenolic hydroxyl is nucleophilic and will react with DAST. Furthermore, free phenols with benzylic leaving groups easily eliminate to form reactive quinone methides, leading to polymerization.

-

Procedure: React 4-hydroxybenzyl alcohol (1.0 eq) with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C.

-

Yield: Isolate 4-acetoxybenzyl alcohol quantitatively.

-

-

Deoxofluorination:

-

Safety: DAST generates HF. Use plastic/Teflon ware if possible, or glass with strict safety protocols.

-

Procedure: Dissolve 4-acetoxybenzyl alcohol (1.0 eq) in anhydrous DCM under

. Cool to -78°C . -

Addition: Add DAST (1.1 eq) dropwise. The low temperature prevents elimination side reactions.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Pour into saturated aqueous

(Caution: Gas evolution). Extract with DCM. -

Product: 4-acetoxybenzyl fluoride.

-

-

Deprotection:

-

Procedure: Hydrolyze the acetate using mild base (

, 2.0 eq) in Methanol/Water (4:1) at room temperature. -

Note: Avoid strong heating or strong caustic conditions which might hydrolyze the benzylic fluoride (though C-F is relatively strong, benzylic position is activated).

-

Isolation: Acidify carefully to pH 6, extract with Ethyl Acetate.

-

Synthetic Pathway Diagram:

Caption: Figure 2. Three-step synthetic route ensuring chemoselectivity and safety.

Part 4: Medicinal Chemistry Implications[4]

Metabolic "Soft Spot" vs. Bioisostere

While

-

Metabolic Fate: Oxidation of

typically leads to a gem-fluorohydrin, which spontaneously eliminates HF to form the corresponding aldehyde (or acid). -

Design Strategy: Use

to reduce metabolic clearance compared to

Lipophilicity ( )

The substitution of H with F increases lipophilicity, but less so than full perfluorination.

-

to

-

This modest increase improves membrane permeability without incurring the solubility penalty often seen with polyfluorinated compounds.

References

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

-

Middleton, W. J. (1975). New fluorinating reagents.[4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Original DAST protocol). Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Technical Whitepaper: Solubility & Stability Profiling of 4-(Fluoromethyl)phenol

Topic: Solubility & Stability Profiling of 4-(Fluoromethyl)phenol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Safety Officers.

Executive Summary

4-(Fluoromethyl)phenol (CAS: 62037-85-8), also known as 4-hydroxybenzyl fluoride , represents a specialized class of fluorinated building blocks used in bioisosteric replacement and enzyme inhibition studies. Unlike stable trifluoromethyl analogs, this compound functions as a latent quinone methide (QM) precursor .

This guide addresses a critical operational paradox: Solubility cannot be decoupled from stability. While the compound is thermodynamically soluble in polar protic solvents, it is kinetically unstable in them, undergoing rapid solvolysis and elimination of hydrogen fluoride (HF). This whitepaper defines the specific solvent systems required to maintain structural integrity during processing and analysis.

Physicochemical Characterization & Instability Mechanism

Structural Dynamics

The physicochemical behavior of 4-(fluoromethyl)phenol is dominated by the electronic "push-pull" relationship between the phenolic hydroxyl group and the fluoromethyl moiety.

| Property | Data | Context |

| CAS Number | 62037-85-8 | Distinct from 4-(Trifluoromethyl)phenol (CAS 402-45-9) |

| Molecular Weight | 126.13 g/mol | Low MW fragment |

| LogP (Predicted) | ~1.3 - 1.5 | Moderately lipophilic |

| Acidity (pKa) | ~9.5 (Phenol) | Ionization triggers decomposition |

| Leaving Group | Fluoride (F⁻) | Poor LG generally, but activated here |

The Quinone Methide Elimination Pathway

The primary handling risk is the spontaneous elimination of HF to form a reactive p-quinone methide (p-QM) intermediate. This reaction is accelerated by:

-

Bases: Deprotonation of the phenol increases electron donation (the "push").

-

Protic Solvents: Stabilization of the leaving fluoride ion (H-bonding).

-

Nucleophiles: Trapping of the QM intermediate (Solvolysis).

Mechanistic Visualization

The following diagram illustrates the decomposition pathway that dictates solvent selection.

Figure 1: Mechanism of instability. The compound eliminates HF to form a reactive electrophile, which is then trapped by nucleophilic solvents.

Solvent Compatibility Matrix

Researchers must categorize solvents not merely by "solubility" (can it dissolve?) but by "compatibility" (will it survive?).

Solvent Selection Guide

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated (DCM, CHCl₃) | High | Low | Preferred. Excellent for extraction and short-term storage. Ensure acid-free (pass through basic alumina if needed). |

| Ethers (THF, Et₂O) | High | Low/Moderate | Acceptable. Use anhydrous. Peroxides or trace acids may catalyze decomposition. |

| Polar Aprotic (DMSO, DMF) | Very High | Moderate | Use with Caution. High polarity stabilizes the transition state. Keep anhydrous and neutral. |

| Alcohols (MeOH, EtOH) | High | Critical | FORBIDDEN. Rapid solvolysis occurs. Forms benzyl ether artifacts (e.g., 4-(methoxymethyl)phenol). |

| Water / Buffers | Moderate | Critical | FORBIDDEN. Hydrolysis to 4-hydroxybenzyl alcohol and HF generation. |

| Hydrocarbons (Hexane) | Low | Low | Poor Solvent. Useful only as an anti-solvent for precipitation. |

Experimental Protocols

Protocol A: Safe Dissolution for Analysis (NMR/HPLC)

Objective: Prepare a stable solution for structural verification without generating artifacts.

Reagents:

-

Solvent: Deuterated Chloroform (

) or Dichloromethane ( -

Drying Agent: Molecular Sieves (3Å), activated.

-

Temperature: 0°C to 4°C.

Workflow:

-

Pre-chill the solvent and the receiving vial to 0°C.

-

Weigh 4-(fluoromethyl)phenol rapidly; minimize exposure to ambient humidity.

-

Add solvent to the solid (Target conc: 5-10 mg/mL).

-

Do not sonicate if possible (heat generation triggers elimination). Swirl gently.

-

Self-Validation Step: Acquire

NMR immediately.-

Check: Look for doublet at

ppm ( -

Fail Criteria: Appearance of a singlet at

ppm indicates hydrolysis to benzyl alcohol (

-

Protocol B: Solubility Determination (Saturation Method)

Note: Standard shake-flask methods (24h equilibrium) are invalid due to decomposition. A Kinetic Solubility approach is required.

Figure 2: Kinetic solubility workflow designed to minimize decomposition time.

Step-by-Step:

-

Preparation: Calibrate HPLC with a fresh standard curve using a known pure sample (dissolved in cold ACN).

-

Saturation: Add excess solid to 1 mL of target solvent (e.g., DCM) in a chilled vial.

-

Equilibration: Vortex for only 60 seconds at 4°C. (Longer times risk HF evolution).

-

Sampling: Rapidly filter supernatant using a hydrophobic PTFE filter (hydrophilic filters may retain moisture).

-

Quench: Immediately dilute the filtrate 100x into Acetonitrile (ACN). Note: ACN is preferred over MeOH to prevent solvolysis during the autosampler wait time.

Safety & Stability Warnings

Hydrogen Fluoride (HF) Generation

Upon decomposition or hydrolysis, this compound releases stoichiometric quantities of HF.

-

Risk: Glass etching, skin burns, and systemic toxicity if handled on a multi-gram scale.

-

Mitigation: Do not store solutions in glass for extended periods. Use polypropylene (PP) containers for long-term storage of stock solutions.

Biological Activity (Suicide Inhibition)

The instability described above is the basis for its biological activity. The generated quinone methide is a potent alkylator of proteins (cysteine/lysine residues) and DNA.

-

Handling: Treat as a genotoxic alkylating agent . Use double gloves and handle only in a fume hood.

References

-

Chemical Identity & CAS: LGC Standards. 4-(Fluoromethyl)phenol Data Sheet. CAS: 62037-85-8.[1][2] Link

- Quinone Methide Mechanism: Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Explains the elimination mechanism of p-hydroxybenzyl fluorides).

-

Stability of Benzyl Fluorides: Van de Water, R. W., et al. (2002). "Reactivity of p-hydroxybenzyl fluoride derivatives." Journal of the American Chemical Society. Link

-

Solubility Principles: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

Sources

Methodological & Application

Application Note: Precision Synthesis and Handling of 4-(Fluoromethyl)phenol

The following Application Note and Protocol is designed for high-level research and drug development contexts. It addresses the synthesis of 4-(Fluoromethyl)phenol , a compound characterized by significant chemical instability, necessitating a strategic "Protect-Fluorinate-Generate" approach rather than direct isolation.

Part 1: Strategic Analysis & Scientific Rationale

The Stability Paradox

The synthesis of 4-(Fluoromethyl)phenol presents a classic challenge in physical organic chemistry: Latent Reactivity . Unlike its stable trifluoromethyl counterpart (4-trifluoromethylphenol, CAS 402-45-9), the monofluoromethyl variant is a "self-immolating" molecule under standard conditions.

Mechanism of Instability: The presence of a free phenolic hydroxyl group (para-position) acts as an electron donor (via the phenoxide resonance), promoting the expulsion of the fluoride ion. This spontaneous elimination generates a highly reactive para-Quinone Methide (p-QM) intermediate.

-

Consequence: Attempting to isolate the free phenol typically results in rapid polymerization (poly-benzyl ethers) or decomposition upon contact with silica gel, moisture, or mild bases.

-

Solution: This protocol utilizes a Protective Group Strategy .[1][2] We synthesize the stable precursor, 4-Acetoxybenzyl fluoride , which can be stored and hydrolyzed in situ to generate the active 4-(Fluoromethyl)phenol when required (e.g., for enzyme inhibition studies or protein labeling).

Route Selection: Reagent Causality

Direct fluorination of 4-hydroxybenzyl alcohol using DAST (Diethylaminosulfur trifluoride) is not recommended for the unprotected substrate due to:

-

Chemoselectivity: DAST can react with the phenolic oxygen.

-

Acid Catalysis: The HF byproduct catalyzes the immediate polymerization of the product.

Selected Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[3]

-

Why: It is a crystalline, thermally stable salt that releases less free HF than DAST.[3]

-

Promoter: Used in conjunction with DBU or Et3N[3]·3HF to buffer the reaction and prevent acid-catalyzed decomposition of the benzylic fluoride.

Part 2: Chemical Pathway Visualization

The following diagram illustrates the critical distinction between the stable precursor pathway and the unstable direct pathway.

Caption: Comparative pathways showing the necessity of the acetoxy-protection strategy to avoid spontaneous quinone methide formation.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (4-Acetoxybenzyl Alcohol)

Objective: Mask the phenolic oxygen to prevent quinone methide formation.

Reagents:

-

4-Hydroxybenzyl alcohol (1.0 eq)[2]

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq)

-

DCM (Dichloromethane), anhydrous

Procedure:

-

Dissolve 4-hydroxybenzyl alcohol (12.4 g, 100 mmol) in anhydrous DCM (200 mL) at 0°C.

-

Add pyridine (12.1 mL, 150 mmol) followed by dropwise addition of acetic anhydride (11.3 mL, 120 mmol).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

QC Check: TLC should show complete consumption of starting material.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO3, then brine. Dry over Na2SO4.[1][2][4][5][6]

-

Isolation: Concentrate in vacuo. The product, 4-acetoxybenzyl alcohol , is typically a white solid/oil. Yield >90%.

Phase 2: Deoxyfluorination (Synthesis of 4-Acetoxybenzyl Fluoride)

Objective: Install the fluorine atom under non-acidic conditions.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

|---|---|---|---|

| 4-Acetoxybenzyl Alcohol | Substrate | 1.0 | Dried azeotropically if needed. |

| XtalFluor-E | Fluorinating Agent | 1.2 | Handle in fume hood; moisture sensitive. |

| DBU | Promoter/Base | 1.5 | Scavenges HF; prevents polymerization. |

| DCM | Solvent | 0.1 M | Must be anhydrous. |

Protocol:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

-

Dissolution: Add 4-acetoxybenzyl alcohol (1.0 eq) and DBU (1.5 eq) to DCM. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical Note: The presence of base (DBU) before adding the fluorinating agent is vital to neutralize HF immediately upon generation.

-

-

Addition: Add XtalFluor-E (1.2 eq) solid in one portion (or dissolved in minimal DCM if preferred).

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

-

Quench: Pour the reaction mixture into a vigorously stirring saturated aqueous NaHCO3 solution.

-

Why: Rapid neutralization is essential. Acidic workup will destroy the product.

-

-

Extraction: Extract with DCM (3x). Wash combined organics with dilute brine.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to ensure basicity). Elute with Hexanes/EtOAc (gradient).

-

Result:4-Acetoxybenzyl fluoride (Colorless oil or low-melting solid).

-

Phase 3: In Situ Generation (The "Application" Step)

Objective: Release the active 4-(fluoromethyl)phenol for use.

Context: Use this step immediately before your biological assay or coupling reaction.

-

Dissolve 4-acetoxybenzyl fluoride in the reaction buffer (e.g., Phosphate buffer pH 7.4 containing 10% DMSO).

-

Add Porcine Liver Esterase (PLE) or a mild chemical base (1.0 eq LiOH at 0°C).

-

Observation: The acetyl group is cleaved, generating 4-(fluoromethyl)phenol.

-

Kinetics: The phenol will spontaneously eliminate HF (t1/2 ~ minutes to hours depending on pH) to form the Quinone Methide, which will then label available nucleophiles (cysteines, lysines) in the mixture.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Signatures:

| Technique | Expected Signal (4-Acetoxybenzyl Fluoride) | Diagnostic Value |

| 19F NMR | Singlet/Triplet ~ -200 to -220 ppm (benzyl F) | Confirms C-F bond formation. Absence of signal at -188 ppm (HF) or -120 ppm (Ar-F) confirms selectivity. |

| 1H NMR | Doublet (J_HF ~ 48 Hz) at ~5.3 ppm (-CH2F) | The large coupling constant is the definitive signature of a benzyl fluoride. |

| Stability Test | Dissolve in CDCl3. Monitor 1H NMR over 24h. | If peaks broaden or new aromatic signals appear, polymerization is occurring. Store at -20°C. |

Troubleshooting Guide:

-

Problem: Product polymerizes on the column.

-

Problem: Low Yield with DAST.

References

-

Mechanism of Quinone Methide Formation: Thompson, D. C., et al. "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation." Chemico-Biological Interactions, 2000, 126(1), 1-14. (Note: This paper establishes the instability of para-substituted benzyl fluorides/phenols).

-

XtalFluor-E Reagent Protocol: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

-

General Reactivity of Benzyl Fluorides: Desroches, J., et al. "In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes." Organic & Biomolecular Chemistry, 2015, 13, 2243-2246.

- Rokita, S. E. "Quinone Methides: Relevant Intermediates in Organic Chemistry." Wiley Online Library, 2009.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol to Fluoride - DAST [commonorganicchemistry.com]

- 8. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 9. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 10. jelsciences.com [jelsciences.com]

Application Note: 4-(Fluoromethyl)phenol as a Versatile Building Block for the Synthesis of Novel Aryl Ethers

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1] While the trifluoromethyl group (-CF3) is well-established, its monofluoromethyl (-CH2F) analogue presents unique bioisosteric properties, capable of mimicking hydroxyl or methyl groups and participating in hydrogen bonding.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 4-(Fluoromethyl)phenol as a key building block for the synthesis of diverse aryl ethers. We present detailed principles and step-by-step protocols for three robust synthetic strategies: the Williamson ether synthesis for alkyl aryl ethers, and the Ullmann condensation and Buchwald-Hartwig O-arylation for diaryl ethers.

Introduction: The Strategic Value of the Monofluoromethyl Moiety

Aryl ethers are a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The ability to fine-tune the physicochemical properties of these molecules is paramount. The introduction of fluorine-containing groups is a proven strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it resistant to enzymatic cleavage by cytochrome P450 enzymes.[5][6]

The monofluoromethyl group (-CH2F) offers distinct advantages over the more common trifluoromethyl group (-CF3). It can serve as a bioisostere of the methyl (-CH3), hydroxyl (-OH), or even thiol (-SH) group, while also acting as a hydrogen bond donor, a property not shared by the -CF3 group.[1] This makes 4-(Fluoromethyl)phenol an exceptionally valuable starting material for generating novel analogues of existing compounds or for building new chemical entities with desirable drug-like properties.

Physicochemical Properties of 4-(Fluoromethyl)phenol

4-(Fluoromethyl)phenol is a crystalline solid at room temperature. The key to its utility in aryl ether synthesis lies in the reactivity of its phenolic hydroxyl group.

-

Acidity (pKa): The precise pKa of 4-(Fluoromethyl)phenol is not widely reported, but it can be estimated based on related structures. Phenol has a pKa of approximately 10.0. Electron-withdrawing groups attached to the aromatic ring increase acidity (lower the pKa). The monofluoromethyl group is moderately electron-withdrawing due to the electronegativity of the fluorine atom. Its effect is less pronounced than that of a trifluoromethyl group (pKa of 4-(Trifluoromethyl)phenol is ~9.4) but more significant than a simple methyl group (pKa of p-cresol is ~10.2).[7][8] Therefore, the pKa of 4-(Fluoromethyl)phenol is estimated to be in the range of 9.5-9.8. This enhanced acidity facilitates its deprotonation to the corresponding phenoxide, which is the active nucleophile in the ether synthesis reactions discussed below.

Synthetic Strategy I: Williamson Ether Synthesis for Alkyl Aryl Ethers

The Williamson ether synthesis is a classic, reliable, and cost-effective method for preparing unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile attacks an alkyl halide (or other electrophile with a good leaving group, such as a tosylate).[9][10]

Principle & Rationale: The reaction is initiated by deprotonating 4-(Fluoromethyl)phenol with a suitable base to form the more nucleophilic 4-(fluoromethyl)phenoxide. Given the estimated pKa of ~9.5-9.8, moderately strong bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are sufficient, particularly in polar aprotic solvents like DMF or acetonitrile which accelerate SN2 reactions.[11] For less reactive alkyl halides, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to ensure complete deprotonation.[10] The choice of electrophile is critical; primary alkyl halides are ideal, while secondary halides may yield a mixture of substitution and elimination products, and tertiary halides will predominantly lead to elimination.[10]

Experimental Protocol 1: Synthesis of 1-(Benzyloxy)-4-(fluoromethyl)benzene

This protocol details the reaction of 4-(Fluoromethyl)phenol with benzyl bromide.

Materials:

-

4-(Fluoromethyl)phenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(Fluoromethyl)phenol (1.0 eq) and anhydrous K2CO3 (2.0 eq).

-

Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration with respect to the phenol).

-

Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

-

Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash twice with water and once with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Synthetic Strategy II: Transition-Metal Catalyzed Synthesis of Diaryl Ethers

For the synthesis of diaryl ethers, where the electrophile is an aryl halide, the SN2 pathway is not viable. In these cases, transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classic method for forming C-O bonds between phenols and aryl halides using a copper catalyst.[12][13] Traditional protocols often require harsh conditions (high temperatures >150 °C and polar aprotic solvents like DMF or NMP) and stoichiometric amounts of copper.[12] However, modern variations utilize catalytic amounts of copper salts, often with ligands, allowing for milder conditions.

Principle & Rationale: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[12] The reaction works best with electron-deficient aryl halides (e.g., those bearing nitro or cyano groups) and aryl iodides or bromides are more reactive than chlorides.[12]

Experimental Protocol 2: Ullmann Synthesis of 4-(Fluoromethyl)phenyl Phenyl Ether

Materials:

-

4-(Fluoromethyl)phenol (1.2 eq)

-

Iodobenzene (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Cesium carbonate (Cs2CO3) (2.0 eq)

-

Toluene, anhydrous

Procedure:

-

In an oven-dried Schlenk tube, combine CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add 4-(Fluoromethyl)phenol (1.2 eq), Cs2CO3 (2.0 eq), and a magnetic stir bar.

-

Add anhydrous toluene, followed by iodobenzene (1.0 eq) via syringe.

-

Seal the tube and heat the mixture in an oil bath at 110-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired diaryl ether.

Buchwald-Hartwig O-Arylation (Palladium-Catalyzed)

The Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a powerful and often milder alternative to the Ullmann condensation.[14] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance, often proceeding at lower temperatures.[15][16]

Principle & Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] A Pd(0) complex, stabilized by a phosphine ligand, undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates with the phenoxide, which is formed in situ by a base. Subsequent reductive elimination forms the C-O bond of the diaryl ether product and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) being highly effective.

Experimental Protocol 3: Buchwald-Hartwig Synthesis of 4-(Fluoromethyl)phenyl Phenyl Ether

Materials:

-

4-(Fluoromethyl)phenol (1.2 eq)

-

Bromobenzene (1.0 eq)

-

Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K3PO4), anhydrous (2.0 eq)

-

Toluene, anhydrous

Procedure:

-

To a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), K3PO4 (2.0 eq), and 4-(Fluoromethyl)phenol (1.2 eq) to a Schlenk tube.

-

Add anhydrous toluene, followed by bromobenzene (1.0 eq).

-

Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 8-16 hours, or until TLC indicates consumption of the starting material.

-

Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of silica gel, eluting with more ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the pure diaryl ether.

Summary of Synthetic Methods

| Method | Coupling Partner | Catalyst System | Typical Conditions | Advantages | Limitations |

| Williamson Synthesis | Primary Alkyl Halides/Tosylates | Base-mediated (K2CO3, NaH) | 40-80 °C, DMF/MeCN | Cost-effective, simple setup, reliable for alkyl ethers | Limited to SN2-reactive electrophiles; elimination side-reactions |

| Ullmann Condensation | Aryl Iodides/Bromides | CuI / Ligand | 110-150 °C, Toluene/NMP | Good for electron-poor aryl halides | Harsh conditions, potential for low yields, catalyst removal can be difficult |

| Buchwald-Hartwig | Aryl Bromides/Chlorides/Tosylates | Pd(0) / Phosphine Ligand | 80-110 °C, Toluene/Dioxane | Milder conditions, broad scope, high functional group tolerance | Higher cost of catalyst/ligand, sensitivity to air/moisture |

Safety and Handling

While a specific MSDS for 4-(Fluoromethyl)phenol is not widely available, related fluorinated phenols are known to be hazardous.[17]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling 4-(Fluoromethyl)phenol and its reagents.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. It is expected to be a skin irritant and harmful if swallowed.[17]

-

Reagents:

-

Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Strong caustic bases like NaOH and KOH can cause severe chemical burns.[18]

-

Alkyl Halides: Many alkylating agents, such as benzyl bromide, are lachrymatory and toxic.

-

Palladium/Copper Catalysts: Handle heavy metal catalysts with care, as they can be toxic. Avoid inhalation of fine powders.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficiently strong base; Inactive catalyst; Low reaction temperature/time; Poor quality solvent/reagents. | Use a stronger base (e.g., NaH for Williamson, Cs2CO3 for Ullmann). Use fresh, anhydrous solvents. For Pd-catalyzed reactions, ensure an inert atmosphere. Increase temperature or reaction time. |

| Elimination Side Product (Williamson) | Sterically hindered (e.g., secondary) alkyl halide used. | Use a primary alkyl halide. If a secondary group is required, consider alternative synthetic routes. |

| Hydrodehalogenation (Ullmann/Buchwald) | Presence of water or other proton sources; Catalyst degradation. | Ensure all reagents and solvents are rigorously dried. Degas solvents thoroughly. Use a robust ligand for the Buchwald-Hartwig reaction. |

| Difficult Purification | Residual high-boiling solvent (e.g., DMF, NMP). | Perform multiple aqueous washes during workup to remove the solvent. Consider using an alternative solvent like toluene or dioxane if possible. |

Conclusion

4-(Fluoromethyl)phenol is a highly valuable and versatile building block for the synthesis of a wide array of aryl ethers. Its unique electronic and bioisosteric properties make it an attractive starting point for programs in drug discovery and materials science. By leveraging classic methods like the Williamson ether synthesis and modern transition-metal-catalyzed protocols such as the Ullmann and Buchwald-Hartwig couplings, researchers can readily access both alkyl aryl and diaryl ethers, enabling the exploration of new chemical space. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important reagent.

References

-

Zhong, Y., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 4-(Trifluoromethyl)phenol. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Zhong, Y., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Sladek, M. A., & Strieter, E. R. (2017). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Vávra, J., et al. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

-

Landelle, G., Panossian, A., & Leroux, F. (2014, March 31). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Le, T. B., et al. (2025, April 10). A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. Chemical Science. Retrieved from [Link]

-

Moravian University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

- Feiring, A. E. (1979). US Patent 4157344A: Preparation of aryl trifluoromethyl ethers. Google Patents.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Kieltsch, I., & Togni, A. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Retrieved from [Link]

-

Derrick, J. S., et al. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Macmillan Group Meeting. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Dennis, J. M., et al. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Retrieved from [Link]

-

Curran, D. P., & Zhang, W. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

-

Liu, Y., et al. (2025, April 14). Visible Light‐Mediated C H Monofluoromethylation of (Hetero)Arenes. Angewandte Chemie. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

- 1. A unified approach to meta -selective methylation, mono-, di- and trifluoromethylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01367D [pubs.rsc.org]

- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-(Trifluoromethyl)phenol | 402-45-9 | Benchchem [benchchem.com]

- 8. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. francis-press.com [francis-press.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. The Williamson Ether Synthesis [cs.gordon.edu]

Introduction of monofluoromethyl groups into phenolic substrates

Application Note: Precision Monofluoromethylation of Phenolic Substrates

Executive Summary

The monofluoromethyl group (-CH₂F) is a privileged motif in modern medicinal chemistry. Acting as a bioisostere of hydroxymethyl (-CH₂OH) or methyl (-CH₃) groups, it modulates pKa, enhances metabolic stability by blocking oxidative metabolism, and improves lipophilicity (LogP). However, the introduction of -CH₂F into phenolic substrates presents a dichotomy of difficulty: O-monofluoromethylation (forming monofluoromethyl ethers, Ar-O-CH₂F) is increasingly accessible via electrophilic reagents, while C-monofluoromethylation (forming Ar-CH₂F) often requires indirect strategies due to the instability of monofluoromethyl cations and carbenes.

This guide provides validated, high-fidelity protocols for introducing -CH₂F groups into phenolic substrates, prioritizing bench-stable reagents over volatile gases (e.g., Freon 31) to ensure safety and reproducibility.

Strategic Guide & Reagent Selection

Before initiating synthesis, the target regiochemistry (Oxygen vs. Carbon) dictates the methodology. The following decision matrix outlines the optimal path.

Figure 1: Strategic decision tree for monofluoromethylation of phenols.

Method A: O-Monofluoromethylation (The "Gold Standard")

Direct O-alkylation of phenols is the most common application. While historically performed using chlorofluoromethane (ClCH₂F) gas, modern protocols utilize S-(fluoromethyl)diphenylsulfonium tetrafluoroborate , a solid, non-volatile electrophilic fluoromethylating agent.

Mechanism

The reaction proceeds via a soft alkylation mechanism. The phenolic oxygen, activated by a base, attacks the methylene carbon of the sulfonium salt, displacing diphenyl sulfide as a neutral leaving group.

Figure 2: SN2 mechanism for O-monofluoromethylation using sulfonium reagents.

Protocol 1: Synthesis of Aryl Monofluoromethyl Ethers

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: S-(Fluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 equiv) [CAS: 158052-78-3]

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen/argon.

-

Dissolution: Add the phenol substrate (1.0 mmol) and anhydrous DCM (5.0 mL, 0.2 M).

-

Activation: Add Cs₂CO₃ (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of phenoxide).

-

Addition: Add S-(fluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 mmol, 367 mg) in one portion.

-

Note: The reagent is hygroscopic; handle quickly or in a glovebox if possible.

-

-

Reaction: Stir the heterogeneous mixture vigorously at RT. Monitor by TLC or LC-MS.

-

Typical Time: 2–6 hours.

-

Observation: The reaction is generally clean; the formation of diphenyl sulfide (byproduct) can be observed by its distinct odor.

-

-

Workup: Dilute with Et₂O (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

-

Caution: Monofluoromethyl ethers can be sensitive to strong acids; avoid acidic stains during TLC if possible.

-

Validation Criteria:

-

¹⁹F NMR: Look for a triplet (coupling to CH₂) around -150 to -160 ppm (J_HF ≈ 55-60 Hz).

-

¹H NMR: The -OCH₂F protons appear as a distinct doublet (J_HF ≈ 55-60 Hz) around 5.6–5.9 ppm.

Method B: C-Monofluoromethylation (Indirect Route)

Direct C-H monofluoromethylation of phenols is electronically challenging due to the high electron density of the ring and the instability of "CH₂F+" equivalents. The most reliable method for medicinal chemistry is Deoxyfluorination of Benzylic Alcohols .

Protocol 2: Deoxyfluorination via DAST/Deoxo-Fluor

This route converts a phenol to a salicylaldehyde derivative (via Reimer-Tiemann or Vilsmeier-Haack), reduces it to the alcohol, and then fluorinates.

Workflow: Ar-OH → HO-Ar-CHO → HO-Ar-CH₂OH → HO-Ar-CH₂F

Step-by-Step Procedure (Step 3: Deoxyfluorination):

-

Substrate: Hydroxybenzyl alcohol derivative (phenolic OH should ideally be protected as an ester or ether if the substrate is sensitive, though DAST can tolerate free phenols under controlled conditions).

-

Setup: Dry flask, N₂ atmosphere, -78°C cooling bath.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Reaction:

-

Dissolve substrate in anhydrous DCM. Cool to -78°C.

-

Add DAST (1.1 equiv) dropwise.

-

Allow to warm to RT over 2 hours.

-

-

Quench: Critical Safety Step. Quench at 0°C with saturated NaHCO₃. DAST reacts violently with water.

-

Purification: Standard extraction and silica chromatography.

Reagent Comparison & Selection Guide

| Reagent | State | Reactivity | Safety Profile | Recommended Use |

| S-(Fluoromethyl)diphenylsulfonium BF₄ | Solid | High (Electrophile) | High (Non-volatile) | Primary choice for O-alkylation. |

| Chlorofluoromethane (Freon 31) | Gas | Moderate | Low (Gas, ODS*) | Industrial scale only. |

| Fluoromethyl Tosylate | Liquid (in situ) | High | Moderate (Unstable) | Use if sulfonium salt fails. |

| Sodium Fluoromethanesulfinate | Solid | Radical source | Moderate | C-H functionalization of protected arenes. |

*ODS: Ozone Depleting Substance

References

-

Electrophilic Monofluoromethylation Reagents

- Citation: Prakash, G. K. S., et al. "S-(Fluoromethyl)diphenylsulfonium Salts: New Electrophilic Monofluoromethylating Reagents." Journal of Organic Chemistry, 2008.

-

Source:

-

Direct Monofluoromethylation of Phenols

- Citation: Akkarasamiyo, S., et al. "Direct O-monofluoromethylation of phenol derivatives." Chemical Review and Letters, 2024.

-

Source:

-

Radical C-H Monofluoromethylation

- Citation: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with radical equivalents." Nature, 2012.

-

Source:

-

Review of Fluorination Reagents

- Citation: Ni, C., et al.

-

Source:

-

Deoxyfluorination Protocols

-

Citation: Singh, R.P., & Shreeve, J.M. "Nucleophilic Fluorination with DAST." Synthesis, 2002.[2]

-

Source:

-

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Cyclic Amine-Substituted Alkyl Aryl Ethers

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated cyclic amine-substituted alkyl aryl ethers represent a privileged structural motif in numerous biologically active compounds, leveraging the unique properties of fluorine to enhance pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine can modulate key parameters such as lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important class of molecules. We will delve into the primary synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

The synthesis of these target molecules primarily relies on two powerful and versatile methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is often dictated by the electronic nature of the aryl precursor and the desired scope of the reaction.

Key Synthetic Strategies

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs).[4][5] The presence of fluorine itself on the aromatic ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack.[6][7]

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism.[6][8] First, the nucleophile (in this case, the cyclic amine) attacks the carbon atom bearing the leaving group (often a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6][8][9] The aromaticity of the ring is temporarily disrupted in this step. In the second, typically faster step, the leaving group is eliminated, restoring the aromaticity and yielding the final product.[6]

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to SN2 reactions.[9] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more prone to nucleophilic attack.[9]

Palladium-Catalyzed Buchwald-Hartwig Amination

For aryl halides that are not sufficiently activated for SNAr, the Buchwald-Hartwig amination offers a robust and highly general alternative for the formation of C-N bonds.[10] While originally developed for C-N bond formation, variations of this reaction can be adapted for the synthesis of aryl ethers (C-O bond formation).[10]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps:[11]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

-

Ligand Exchange/Coordination: The amine coordinates to the palladium center, often displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The desired aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.[10][12]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of a fluorinated cyclic amine-substituted alkyl aryl ether using an activated fluoroaromatic precursor.

Materials:

-

Activated fluoroaromatic compound (e.g., 1-fluoro-4-nitrobenzene) (1.0 mmol)

-

Cyclic amine (e.g., morpholine) (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

To the oven-dried reaction vial, add the activated fluoroaromatic compound, potassium carbonate, and the magnetic stir bar.

-

Seal the vial with a cap containing a PTFE septum.

-

Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add anhydrous DMF via syringe.

-

Add the cyclic amine via syringe.

-

Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).

-

Stir the reaction for the specified time (e.g., 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water (20 mL).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.[13]

Materials:

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)

-

Cyclic amine (e.g., piperidine) (1.2 mmol)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[13]

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)[13]

-

Anhydrous, degassed solvent (e.g., toluene, 5 mL)[13]

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

In a glovebox, to the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and sodium tert-butoxide.[13]

-

Add the magnetic stir bar and seal the vial with a cap containing a PTFE septum.

-

If not in a glovebox, add the solids to the vial and purge with an inert gas for 5-10 minutes.

-

Add the anhydrous, degassed solvent via syringe.[13]

-

Add the cyclic amine via syringe.[13]

-

Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[13]

-

Stir the reaction for the desired amount of time (e.g., 12-24 hours).[13]

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13]

-

Upon completion, cool the reaction to room temperature.[13]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[13]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography.[13]

Data Presentation

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Buchwald-Hartwig Amination |

| Substrate Scope | Requires electron-deficient aryl halides. | Broad scope, including electron-rich and -neutral aryl halides.[10] |

| Leaving Group | F > Cl > Br > I[9] | I > Br > Cl > OTf[11] |

| Catalyst | Typically catalyst-free. | Palladium catalyst with a phosphine ligand is required.[10] |

| Base | Mild bases like K₂CO₃ are often sufficient. | Strong, non-nucleophilic bases like NaOtBu are common.[13] |

| Reaction Conditions | Can often be performed at lower temperatures. | Generally requires elevated temperatures.[13] |

| Cost | Generally more cost-effective. | Palladium catalysts and ligands can be expensive. |

Visualization of Mechanisms and Workflows

Caption: The addition-elimination mechanism of SNAr.

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Caption: General experimental workflow for synthesis and purification.

Troubleshooting and Considerations

For SNAr Reactions:

-

Low or No Conversion:

-

Substrate Reactivity: Ensure the aromatic ring is sufficiently activated with strong electron-withdrawing groups ortho or para to the leaving group.[9]

-

Leaving Group: If the reaction is sluggish, consider using a fluoro-substituted starting material if possible, as fluoride is often the best leaving group for SNAr.[9]

-

Temperature: Gradually increase the reaction temperature, as some SNAr reactions require significant thermal energy.

-

-

Side Products:

-

Competing Nucleophiles: Ensure all reagents and solvents are anhydrous to prevent water from acting as a competing nucleophile.

-

Over-reaction: In cases of multiple leaving groups, control stoichiometry and reaction time to favor mono-substitution.

-

For Buchwald-Hartwig Amination:

-

Low or No Product Formation:

-

Inactive Catalyst: Ensure the palladium precatalyst is handled under an inert atmosphere to prevent deactivation.[13]

-

Base Strength: The choice of base is crucial; sodium tert-butoxide is effective for many systems, but others may require optimization.

-

-

Side Products:

Conclusion

The synthesis of fluorinated cyclic amine-substituted alkyl aryl ethers is a critical endeavor in the field of drug discovery. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provide powerful and complementary strategies to access these valuable compounds. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and systematic troubleshooting are paramount to achieving successful and efficient syntheses. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers working to advance the development of new therapeutics.

References

- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.

- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.

- Tang, H., Luo, J., & Xie, P. (2019). Advances on the Synthesis of Aryl Ethers via Dehydrogenative Coupling. Chinese Journal of Organic Chemistry.

- Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE.

- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.

- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.

- Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.

- Andrew D. Campbell. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.

- The Cronin Group. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions.

- SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water.

- Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.

- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.

- Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- PubMed. (n.d.). Synthesis of Cyclic Ethers with Fluorinated Side Chains.

- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

- ResearchGate. (2025). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines.

- Reddit. (2023). SNAr troubleshooting. r/AskChemistry.

- ACS Publications. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews.

- Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.

- Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- ACS Publications. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

- ResearchGate. (2025). Application of Fluorine in Drug Design.

- Scribd. (n.d.). Advanced SNAr Reaction Guide.

- ACS Publications. (2022). Construction of Fluorinated Amino Acid Derivatives via Cobalt-Catalyzed Oxidative Difunctionalization of Cyclic Ethers. Organic Letters.

- Royal Society of Chemistry. (n.d.). Modular synthesis of cyclic β-difluoroamines. Chemical Communications.

- Semantic Scholar. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

- National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.

- PubMed. (2025). Utilization of fluorinated α-amino acids in small molecule drug design.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Unique Reactivity of p-Hydroxybenzyl Fluoride in Nucleophilic Substitution Reactions

Abstract: This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of p-hydroxybenzyl fluoride. We move beyond conventional SN1/SN2 paradigms to elucidate the pivotal role of the para-hydroxy group in facilitating these transformations through a highly reactive p-quinone methide intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique reactivity in synthesis. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are provided to ensure both conceptual understanding and practical success.

Core Concepts: Unraveling the Anomalous Reactivity of p-Hydroxybenzyl Fluoride

At first glance, p-hydroxybenzyl fluoride presents a chemical paradox. Fluorine is classically considered a poor leaving group in nucleophilic substitution reactions due to the exceptional strength of the C-F bond[1]. However, the presence of a hydroxyl group in the para position dramatically alters the substrate's reactivity, making it a highly effective electrophile under specific conditions.

The key to understanding this enhanced reactivity lies not in the direct displacement of the fluoride ion, but in the formation of a transient and highly electrophilic intermediate: the p-quinone methide .

The para-hydroxy group is a powerful electron-donating group through resonance[2][3]. Under neutral or basic conditions, it can facilitate the elimination of the fluoride leaving group, leading to the formation of this reactive intermediate. The driving force for this process is the creation of a conjugated system. Once formed, the p-quinone methide is rapidly attacked by a wide range of nucleophiles at the exocyclic methylene carbon, regenerating the aromatic ring in the product[4][5][6]. This mechanism circumvents the high energy barrier associated with direct C-F bond cleavage typical of SN1 or SN2 pathways.

Mechanistic Pathway: The Quinone Methide Route

The reaction does not proceed through a classical carbocation (SN1) or a concerted displacement (SN2). Instead, it follows a stepwise addition-elimination pathway mediated by the quinone methide.

-

Formation of the p-Quinone Methide: The reaction is initiated by the loss of the fluoride leaving group, assisted by the electron-donating phenol. This step can be promoted by Lewis or Brønsted acids activating the fluoride, or by a base that increases the electron-donating ability of the hydroxyl group[1][5].

-

Nucleophilic Attack: The nucleophile adds to the electrophilic exocyclic carbon of the quinone methide intermediate. This step is typically fast.

-

Rearomatization: Tautomerization or protonation of the resulting phenoxide regenerates the aromatic ring, yielding the final substituted product.

Caption: The Quinone Methide reaction pathway.

Comparative Reactivity Analysis

To underscore the unique role of the p-hydroxy group and the fluoride leaving group, a comparison with related substrates is instructive. The reactivity is profoundly influenced by the substituent at the para-position and the nature of the halogen.

| Substrate | Relative Reaction Rate | Dominant Mechanism | Rationale |

| p-Hydroxybenzyl Fluoride | Very Fast | Quinone Methide | The p-OH group facilitates elimination to form a highly reactive quinone methide intermediate[4][7]. |

| p-Methoxybenzyl Fluoride | Moderate | SN1-like | The p-OCH₃ group stabilizes a benzylic carbocation but cannot form a quinone methide. The reaction is slower due to the stronger C-F bond[8]. |

| Benzyl Fluoride | Very Slow | SN2 | Lacks electronic activation, and the strong C-F bond makes direct displacement difficult[1]. |

| p-Hydroxybenzyl Chloride | Fast | Quinone Methide / SN1 | The p-OH group still allows for the quinone methide pathway. The weaker C-Cl bond also makes a competing SN1 pathway more accessible than for the fluoride analogue[9][10]. |

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are flammable and potentially toxic. Fluoride sources can be corrosive and toxic; handle with care.

Protocol 1: General Procedure for Nucleophilic Substitution with Thiophenol

This protocol details a representative reaction using a soft nucleophile. The choice of a mild, non-nucleophilic base is critical to deprotonate the thiol without significantly deprotonating the phenol, which could lead to side reactions.

Materials:

-

p-Hydroxybenzyl fluoride

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add p-hydroxybenzyl fluoride (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M).

-

Reagent Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension for 5 minutes.

-

Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the acidic thiol (pKa ≈ 6.6) to generate the thiophenolate nucleophile, but it is generally not strong enough to fully deprotonate the less acidic phenol (pKa ≈ 10), thus favoring the desired reaction pathway.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Workup - Quenching: Once the starting material is consumed, filter the reaction mixture to remove the K₂CO₃. Dilute the filtrate with ethyl acetate.

-

Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality Note: The NaHCO₃ wash removes any unreacted thiophenol and other acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure p-hydroxyphenyl(phenyl)methyl sulfide.

Caption: General experimental workflow.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol provides a method to qualitatively or quantitatively assess the reaction rate.

Materials:

-

Deuterated solvent (e.g., Acetonitrile-d₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-